N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a benzamide group
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell signaling, growth, and division.
Mode of Action
It’s suggested that similar compounds interact with their targets through a process that involves a buchwald–hartwig arylamination and a highly regioselective nucleophilic aromatic substitution .
Biochemical Pathways
Compounds that inhibit kinases like mps1, mapkapk2, and p70s6kβ/s6k2 can affect multiple cellular pathways, including those involved in cell growth, division, and response to stress .
Pharmacokinetics
It’s mentioned that similar compounds have good solubility in dmso , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to inhibit the growth of cells driven by certain mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as a ligand in biochemical assays.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrazole-containing molecules. Examples include:
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
What sets N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-16(9-10-20-21)15-8-7-13(11-18-15)12-19-17(22)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDGMMQZMSPGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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